molecular formula C10H13NO B177593 5-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 103030-70-2

5-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B177593
M. Wt: 163.22 g/mol
InChI Key: MCJYXDLWQYGCIQ-UHFFFAOYSA-N
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Patent
US06653302B2

Procedure details

To a solution of the product of step (a) (6.11 g, 384 mmol) in EtOH (200 ml) was added platinum oxide (0.611 g) followed by concentrated HCl (3.2 ml, 38.4 mmol). The reaction mixture was hydrogenated at 345 kPa (50 p.s.i.) at room temperature for 4 h after which time the catalyst was filtered off and washed with EtOH. The filtrate was evaporated under reduced pressure to afford the subtitle compound as a colourless solid (7.27 g, 95%). 1H NMR (D6-DMSO) δ: 2.80 (2H, m), 3.35 (2H, m), 3.80 (3H, s), 4.20 (2H, s), 6.80 (1H, d), 6.90 (1H, d), 7.20 (1H, t), 9.45 (2H, bs).
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.611 g
Type
catalyst
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][N:7]=[CH:8]2.Cl>CCO.[Pt]=O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2

Inputs

Step One
Name
Quantity
6.11 g
Type
reactant
Smiles
COC1=C2C=CN=CC2=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.611 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which time the catalyst was filtered off
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C2CCNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.